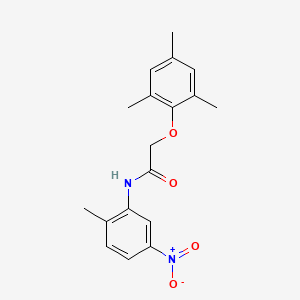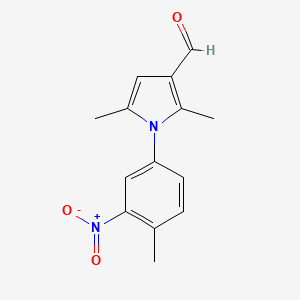
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde, also known as DMNPC, is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. This compound is a pyrrole derivative that has a nitro group and a carbaldehyde group attached to it. DMNPC has been synthesized through various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde in various applications is still under investigation. However, it is known that 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde possesses unique electronic and optical properties that make it a promising candidate for various applications. In organic electronics, 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been used as a building block for the synthesis of organic semiconductors due to its high electron affinity and low ionization potential. In the field of photodynamic therapy, 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been studied for its ability to generate singlet oxygen upon irradiation with light, which can cause cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde have been studied in various biological systems. 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been shown to have low toxicity in vitro, making it a promising candidate for various biomedical applications. In addition, 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been shown to have good biocompatibility and can be easily functionalized for specific applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde also has some limitations, including its low solubility in water and its sensitivity to air and light.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde, including the development of new synthesis methods to increase the yield and purity of the compound, the investigation of the mechanism of action of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde in various applications, and the exploration of new applications for 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde in fields such as organic electronics and photodynamic therapy. Moreover, the development of new functionalized 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde derivatives may lead to the discovery of new applications and potential therapeutic agents.
Synthesemethoden
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several methods, including the reaction of 2,5-dimethylpyrrole with 4-methyl-3-nitrobenzaldehyde in the presence of a base, or through the reaction of 2,5-dimethylpyrrole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The synthesis of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Moreover, 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-5-13(7-14(9)16(18)19)15-10(2)6-12(8-17)11(15)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPVVJNGMPWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983389 | |
| Record name | 2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1h-pyrrole-3-carbaldehyde | |
CAS RN |
6478-47-3 | |
| Record name | 2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
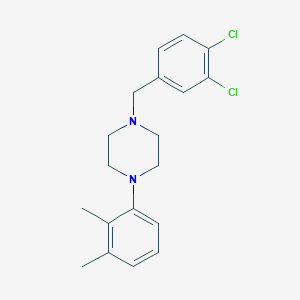
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
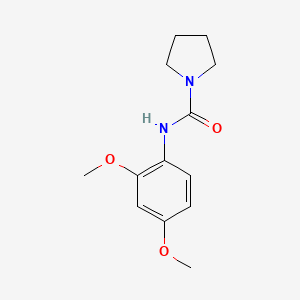

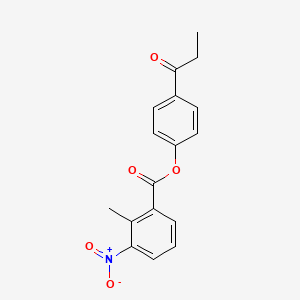
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)



![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)
